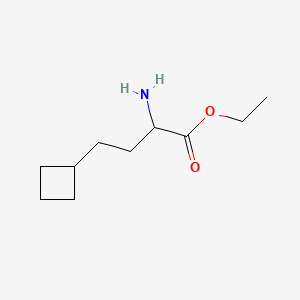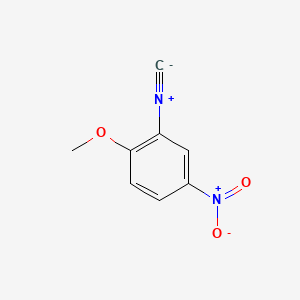
2-Isocyano-1-methoxy-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyano-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is a derivative of benzene, featuring an isocyano group (-NC) at the second position, a methoxy group (-OCH3) at the first position, and a nitro group (-NO2) at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-1-methoxy-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-methoxybenzene (anisole) to form 1-methoxy-4-nitrobenzene. This intermediate is then subjected to a reaction with phosgene (COCl2) to introduce the isocyano group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyano-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and regioselectivity of EAS reactions.
Nucleophilic Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of imidoyl radicals.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amine.
Substitution: Halogenating agents like chlorine (Cl2) can substitute hydrogen atoms on the benzene ring.
Major Products Formed
Oxidation: 2-Isocyano-1-carboxy-4-nitrobenzene.
Reduction: 2-Isocyano-1-methoxy-4-aminobenzene.
Substitution: 2-Chloro-1-methoxy-4-nitrobenzene.
Applications De Recherche Scientifique
2-Isocyano-1-methoxy-4-nitrobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isocyano-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-nitrobenzene: Lacks the isocyano group, making it less reactive in certain nucleophilic substitution reactions.
2-Isocyano-1-methoxybenzene: Lacks the nitro group, affecting its electron-withdrawing properties and reactivity in EAS reactions.
2-Isocyano-4-nitrobenzene: Lacks the methoxy group, influencing its solubility and overall chemical behavior.
Uniqueness
2-Isocyano-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
1983-95-5 |
|---|---|
Formule moléculaire |
C8H6N2O3 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
2-isocyano-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c1-9-7-5-6(10(11)12)3-4-8(7)13-2/h3-5H,2H3 |
Clé InChI |
ZJZZTWHYNNWBJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



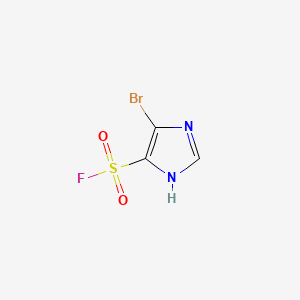
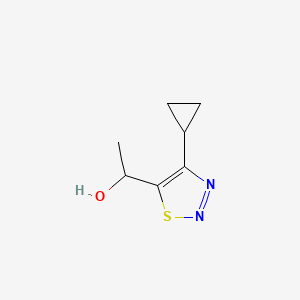
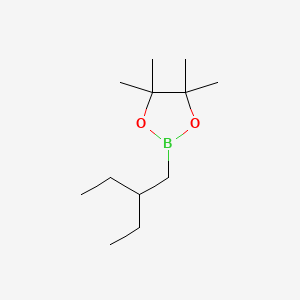
![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)
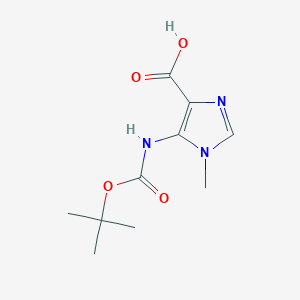
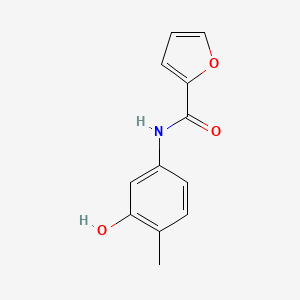

![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)
![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)

